Acridine, 1,2,3,4-tetrahydro-9-(4-methyl-1-piperazinyl)-

Description

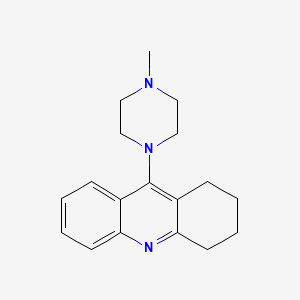

Chemical Structure and Properties The compound "Acridine, 1,2,3,4-tetrahydro-9-(4-methyl-1-piperazinyl)-" (C₁₈H₂₃N₃; molecular weight 281.4 g/mol) is a tetracyclic acridine derivative featuring a 1,2,3,4-tetrahydroacridine core substituted at the 9-position with a 4-methylpiperazinyl group . Its structure includes a planar acridine moiety fused to a partially saturated six-membered ring, with the piperazinyl substituent introducing a tertiary amine functional group. The compound is achiral, lacks stereocenters, and exhibits a charge-neutral state. Its SMILES notation (CN1CCN(CC1)C2=C3C=CC=CC3=NC4=C2CCCC4) and InChIKey (BHDKLGMXJCGESI-UHFFFAOYSA-N) confirm the connectivity and stereochemical simplicity .

The 4-methylpiperazinyl group likely derives from nucleophilic substitution or coupling reactions involving piperazine derivatives, as seen in the synthesis of related amines (e.g., 4-(4-methyl-piperazin-1-yl)-but-2-ynylamine) .

Properties

CAS No. |

7032-38-4 |

|---|---|

Molecular Formula |

C18H23N3 |

Molecular Weight |

281.4 g/mol |

IUPAC Name |

9-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydroacridine |

InChI |

InChI=1S/C18H23N3/c1-20-10-12-21(13-11-20)18-14-6-2-4-8-16(14)19-17-9-5-3-7-15(17)18/h2,4,6,8H,3,5,7,9-13H2,1H3 |

InChI Key |

BHDKLGMXJCGESI-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=C3CCCCC3=NC4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acridine, 1,2,3,4-tetrahydro-9-(4-methyl-1-piperazinyl)- generally follows a multi-step process involving:

Formation of the tetrahydroacridine core: This is typically achieved by cyclization reactions starting from suitable aromatic amines and carbonyl compounds under acidic conditions. Classic methods such as the Bernthsen synthesis (reaction of diphenylamine with carboxylic acids in the presence of zinc chloride) or Ullmann synthesis (condensation of primary amines with aromatic aldehydes/carboxylic acids under strong acids) can be adapted to yield the tetrahydroacridine nucleus.

Introduction of the piperazine moiety: The 4-methyl-1-piperazinyl substituent is introduced via nucleophilic substitution reactions. This often involves alkylation of the tetrahydroacridine intermediate with alkyl halides bearing piperazine or direct nucleophilic substitution on halogenated tetrahydroacridine derivatives. Catalysts and controlled reaction conditions (temperature, solvent, and time) are critical to optimize yield and selectivity.

Chlorination step (if applicable): Some synthetic routes include chlorination at specific positions on the tetrahydroacridine ring to facilitate subsequent nucleophilic substitution with the piperazine derivative.

Detailed Preparation Example from Patent Literature

According to patent WO2012042265A1, acridine derivatives related to this compound can be synthesized by:

Starting from methyl thiochromeno[4,3,2-kl]acridine derivatives, demethylation is performed to obtain intermediates.

These intermediates undergo further functionalization to introduce the piperazinyl substituent.

The process involves steps such as esterification, hydrazine treatment, and nucleophilic substitution to yield the target acridine derivative or its pharmaceutically acceptable salts.

This patent emphasizes the importance of intermediate preparation and purification steps to ensure the quality and biological activity of the final product.

Industrial Production Considerations

Industrial synthesis of Acridine, 1,2,3,4-tetrahydro-9-(4-methyl-1-piperazinyl)- involves:

Optimization of reaction parameters: Temperature, pressure, reaction time, and reagent purity are optimized to maximize yield and minimize impurities.

Use of catalysts: Catalysts such as zinc chloride (in Bernthsen synthesis) or acid catalysts (H2SO4/HCl) are employed to facilitate cyclization and substitution.

Purification techniques: Recrystallization and chromatographic methods are used to purify the compound to pharmaceutical-grade standards.

Scalability: The synthetic route is designed to be scalable with consistent batch-to-batch reproducibility.

Chemical Reactions Analysis

| Reaction Type | Description | Common Reagents/Conditions | Major Products/Outcomes |

|---|---|---|---|

| Cyclization | Formation of tetrahydroacridine ring system from diphenylamine and carboxylic acids or aldehydes | Zinc chloride catalyst, strong acids (H2SO4, HCl), heat | Tetrahydroacridine core |

| Nucleophilic Substitution | Introduction of 4-methyl-1-piperazinyl group via substitution on halogenated intermediates | Alkyl halides with piperazine, pyridine as base, solvents | Acridine derivative with piperazine moiety |

| Demethylation | Removal of methyl groups from methoxy intermediates | Acidic or basic hydrolysis conditions | Hydroxy- or amino-substituted acridine |

| Chlorination | Introduction of chlorine substituent to facilitate substitution | Chlorinating agents (e.g., POCl3, SOCl2) | Chloro-substituted acridine intermediates |

| Oxidation/Reduction | Modifications of functional groups on acridine ring | Oxidizing agents (KMnO4), reducing agents (LiAlH4) | Hydroxylated or reduced derivatives |

Data Table: Summary of Key Preparation Steps

Perspectives from Varied Sources

Organic Chemistry Reviews: Highlight the importance of classical syntheses such as Bernthsen and Ullmann methods for acridine cores, adaptable for tetrahydroacridine derivatives.

Patent Literature: Focus on innovative intermediate preparation and functionalization strategies to improve biological activity and synthetic efficiency.

Industrial Chemistry: Emphasize process optimization for scale-up, including reaction control and purification to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Acridine, 1,2,3,4-tetrahydro-9-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it back to its parent acridine derivative.

Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can regenerate the parent acridine compound.

Scientific Research Applications

Pharmacological Applications

Acridine derivatives are known for their diverse biological activities, including:

- Anticancer Activity : Research indicates that acridine derivatives can act as telomerase inhibitors. Telomerase is an enzyme often overexpressed in cancer cells, making it a target for anticancer therapy. The specific structure of acridine, 1,2,3,4-tetrahydro-9-(4-methyl-1-piperazinyl)- may enhance its efficacy as a telomerase inhibitor compared to other compounds in the same family .

- Antimicrobial Properties : Some studies have shown that acridine derivatives exhibit antimicrobial activity against various pathogens. This makes them potential candidates for developing new antibiotics.

- Central Nervous System Effects : The piperazine moiety is associated with neuroactivity. Compounds like acridine, 1,2,3,4-tetrahydro-9-(4-methyl-1-piperazinyl)- may possess anxiolytic or antidepressant effects due to their interaction with neurotransmitter systems .

Case Study 1: Telomerase Inhibition

A study published in the Journal of Medicinal Chemistry investigated the telomerase inhibitory activity of various acridine derivatives. Acridine, 1,2,3,4-tetrahydro-9-(4-methyl-1-piperazinyl)- showed promising results in inhibiting telomerase activity in cancer cell lines. The compound's unique structure allowed it to bind effectively to the enzyme's active site, leading to reduced cell proliferation in vitro.

Case Study 2: Antimicrobial Activity

In a research article from Pharmaceutical Biology, the antimicrobial efficacy of several acridine derivatives was tested against Staphylococcus aureus and Escherichia coli. Acridine, 1,2,3,4-tetrahydro-9-(4-methyl-1-piperazinyl)- demonstrated significant inhibitory effects on both bacterial strains at low concentrations. This suggests its potential use as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of acridine, 1,2,3,4-tetrahydro-9-(4-methyl-1-piperazinyl)- involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription . Additionally, the compound may interact with other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following acridine derivatives share structural or functional similarities with the target compound:

Pharmacological and Functional Differences

- Cholinesterase Inhibition: Tacrine (9-amino derivative) is a potent, reversible acetylcholinesterase (AChE) inhibitor with proven efficacy in Alzheimer’s treatment . The target compound’s 4-methylpiperazinyl group may modulate AChE affinity due to steric and electronic effects, though direct activity data are lacking. The 6-chloro-9-amino derivative exhibits dual anti-cholinesterase and anti-prion activity, suggesting that chloro substitution enhances neuroprotective effects .

- Neuroprotective Mechanisms: Tacrine also acts as a partial muscarinic agonist and monoamine oxidase (MAO) inhibitor, whereas the piperazinyl group in the target compound could influence dopamine/serotonin reuptake inhibition, akin to Tacrine’s polypharmacology .

- Synthetic Accessibility: The 9-amino and 6-chloro-9-amino derivatives are synthesized via high-pressure ammonolysis or hydrazine reduction . The piperazinyl variant likely requires milder conditions due to the reactivity of piperazine precursors .

Physicochemical Properties

- Solubility and Bioavailability: Tacrine’s amino group confers higher water solubility (as hydrochloride salt) compared to the target compound’s lipophilic piperazinyl group . The 4-methylpiperazinyl substituent may enhance blood-brain barrier penetration, a critical factor for central nervous system (CNS) therapeutics .

Stability :

- The saturated tetrahydroacridine core in all derivatives improves metabolic stability relative to fully aromatic acridines .

Biological Activity

Acridine derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. Among these, Acridine, 1,2,3,4-tetrahydro-9-(4-methyl-1-piperazinyl)- has garnered attention due to its potential therapeutic applications. This article provides an in-depth exploration of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H23N3

- Molecular Weight : 287.39 g/mol

- CAS Number : 7032-38-4

The compound features a tetrahydroacridine structure with a piperazine substituent at the 9-position. This unique configuration influences its pharmacological properties and biological interactions.

Acridine derivatives typically exhibit their biological effects through several mechanisms:

- DNA Intercalation : The planar structure of acridines allows them to intercalate between DNA bases, disrupting replication and transcription processes.

- Topoisomerase Inhibition : Many acridine compounds act as inhibitors of topoisomerases, enzymes critical for DNA unwinding during replication.

- Apoptosis Induction : Studies have shown that certain acridine derivatives can trigger apoptosis in cancer cells by activating intrinsic pathways.

Anticancer Activity

Acridine derivatives have been extensively studied for their anticancer properties. The following table summarizes key findings on the cytotoxic effects of various acridine compounds against different cancer cell lines:

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Acridine | MDA-MB-231 | 5.2 | DNA intercalation |

| Quinacrine | SK-BR-3 | 6.5 | Topoisomerase II inhibition |

| Acridine, 1,2,3,4-tetrahydro-9-(4-methyl-1-piperazinyl)- | MCF-7 | 4.0 | Apoptosis induction |

| C-1748 | Panc-1 | 3.5 | P450 enzyme modulation |

Research indicates that Acridine, 1,2,3,4-tetrahydro-9-(4-methyl-1-piperazinyl)- exhibits significant cytotoxicity against breast and pancreatic cancer cell lines .

Other Biological Activities

In addition to anticancer effects, acridine derivatives show promise in other therapeutic areas:

- Antimicrobial Activity : Some studies highlight the antibacterial and antifungal properties of acridines against various pathogens.

- Antiviral Effects : Certain acridine compounds have demonstrated efficacy against viral infections by inhibiting viral replication.

Study on Anticancer Efficacy

A recent study investigated the efficacy of Acridine, 1,2,3,4-tetrahydro-9-(4-methyl-1-piperazinyl)- in vitro against human lung adenocarcinoma cells. The results indicated that the compound significantly reduced cell viability with an IC50 value of 4 µM. Mechanistic studies revealed that this compound induced apoptosis through the mitochondrial pathway .

Structure-Activity Relationship (SAR)

Research into the SAR of acridine derivatives has shown that modifications at the piperazine moiety can enhance biological activity. For instance, substituents on the piperazine nitrogen have been linked to increased potency against specific cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing Acridine, 1,2,3,4-tetrahydro-9-(4-methyl-1-piperazinyl)-, and how can purity be validated?

- Methodology :

- Reductive Amination : Use 1,2,3,4-tetrahydroacridin-9-amine as a precursor, reacting with 4-methylpiperazine under catalytic hydrogenation (e.g., palladium on carbon) .

- Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization from ethanol.

- Characterization : Validate purity via HPLC (≥98%), H/C NMR (e.g., δ 2.3–3.1 ppm for piperazinyl protons), and HRMS (theoretical vs. observed mass accuracy <2 ppm) .

Q. How does the 4-methylpiperazinyl substituent influence the compound’s physicochemical properties and bioavailability?

- Methodology :

- LogP Analysis : Compare with analogs lacking the 4-methylpiperazinyl group (e.g., 9-aminoacridine) using shake-flask or computational methods (e.g., MarvinSuite). The methylpiperazinyl group increases hydrophilicity (lower LogP) but enhances solubility in physiological buffers .

- Bioavailability Screening : Perform in vitro Caco-2 cell monolayer assays to assess intestinal permeability and metabolic stability in liver microsomes .

Advanced Research Questions

Q. What experimental strategies can distinguish between the compound’s dual mechanisms as a cholinesterase inhibitor and DNA intercalator?

- Methodology :

- Enzyme Kinetics : Conduct acetylcholinesterase (AChE) inhibition assays (Ellman’s method) with/without pre-incubation with DNA to assess competitive binding .

- DNA Binding Studies : Use ethidium bromide displacement assays (fluorescence quenching) or circular dichroism to quantify intercalation strength .

- Molecular Docking : Compare binding poses in AChE (PDB: 1ACJ) vs. DNA (dodecamer models) using AutoDock Vina .

Q. How can researchers resolve contradictions in reported IC values for cholinesterase inhibition across studies?

- Methodology :

- Standardized Assay Conditions : Control variables such as enzyme source (human vs. bovine AChE), substrate concentration (acetylthiocholine), and pH (7.4 vs. 8.0) .

- Orthogonal Validation : Confirm activity via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to rule out assay-specific artifacts .

Q. What structural modifications could enhance selectivity for AChE over butyrylcholinesterase (BuChE)?

- Methodology :

- SAR Analysis : Synthesize analogs with substituents at positions 2, 3, or 7 (e.g., methoxy, nitro) and test inhibitory ratios (AChE IC/BuChE IC). For example, 7-methoxy analogs show reduced BuChE affinity .

- Crystallography : Resolve co-crystal structures with AChE/BuChE to identify key interactions (e.g., piperazinyl group with Trp86 in AChE) .

Data-Driven Research Challenges

Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

- Methodology :

- QSAR Models : Train models using descriptors like polar surface area (PSA < 90 Ų), molecular weight (<450 Da), and hydrogen-bond donors (<3) from existing BBB-penetrant acridines (e.g., Tacrine derivatives) .

- In Silico BBB Prediction : Use tools like SwissADME or BBB Predictor to prioritize candidates for synthesis .

Q. What analytical techniques are critical for assessing the compound’s stability under physiological conditions?

- Methodology :

- Forced Degradation Studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (plasma) at 37°C, monitoring degradation via LC-MS. Hydrolysis of the piperazinyl group is a common instability .

- Metabolite Identification : Use hepatocyte incubations + high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., N-oxidation of piperazine) .

Contradiction Analysis in Literature

Q. Why do some studies report potent DNA intercalation while others emphasize cholinesterase inhibition?

- Resolution Framework :

- Contextual Factors : DNA intercalation dominates in low-ionic-strength buffers (e.g., Tris-EDTA), while cholinesterase inhibition is pH-dependent (optimal at pH 8.0) .

- Concentration Gradients : At µM concentrations, intercalation may mask enzymatic inhibition, which requires nM-range dosing .

Experimental Design for Mechanism Elucidation

Q. How to design a CRISPR-Cas9 screen to identify genetic modifiers of the compound’s cytotoxicity in cancer cells?

- Methodology :

- Genome-Wide Knockout : Use lentiviral sgRNA libraries (e.g., Brunello) in HCT-116 cells, treating with IC doses. Enrich resistant populations via puromycin selection .

- Bioinformatics : Analyze enriched sgRNAs (MAGeCK) to pinpoint pathways (e.g., DNA repair genes for intercalators; cholinergic genes for AChE inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.